Bienvenue dans la boutique en ligne BenchChem!

6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one

BTK inhibition Kinase inhibitor Immuno-oncology

6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one (CAS 898650-64-1, molecular formula C15H20N4O) is a 1,2,4-triazin-5(4H)-one derivative distinguished by a bulky 6-tert-butyl substituent and a 3-[(2,5-dimethylphenyl)amino] moiety. This compound has been disclosed as a specific example (Example in a patent application (US20240083900 A1) focused on Bruton's tyrosine kinase (BTK) inhibitors, where it demonstrated potent inhibitory activity.

Molecular Formula C15H20N4O
Molecular Weight 272.352
CAS No. 898650-64-1
Cat. No. B2863024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one
CAS898650-64-1
Molecular FormulaC15H20N4O
Molecular Weight272.352
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)NC2=NN=C(C(=O)N2)C(C)(C)C
InChIInChI=1S/C15H20N4O/c1-9-6-7-10(2)11(8-9)16-14-17-13(20)12(18-19-14)15(3,4)5/h6-8H,1-5H3,(H2,16,17,19,20)
InChIKeyNOHSOOKLQULNRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one (CAS 898650-64-1): Core Identity and Kinase Inhibition Potential


6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one (CAS 898650-64-1, molecular formula C15H20N4O) is a 1,2,4-triazin-5(4H)-one derivative distinguished by a bulky 6-tert-butyl substituent and a 3-[(2,5-dimethylphenyl)amino] moiety . This compound has been disclosed as a specific example (Example 99) in a patent application (US20240083900 A1) focused on Bruton's tyrosine kinase (BTK) inhibitors, where it demonstrated potent inhibitory activity [1]. Its structural features place it within the class of 3-amino-1,2,4-triazin-5(4H)-one-based kinase inhibitors, a scaffold known for its ability to engage the hinge region of kinases and offer tunable selectivity profiles [2].

Procurement Risk: Why 6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one Cannot Be Replaced by Generic 1,2,4-Triazin-5-one Analogs


Substituting this compound with a generic 3-amino-1,2,4-triazin-5(4H)-one or a close structural analog carries a high risk of potency loss and selectivity shift. The specific combination of a 6-tert-butyl group and a 3-(2,5-dimethylphenyl)amino moiety on the triazinone core is critical for achieving the reported BTK IC50 of 1 nM [1]. Small changes to the phenyl substitution pattern (e.g., moving from 2,5-dimethyl to 2,4-dimethyl or removing the tert-butyl group) are known to drastically alter kinase inhibition profiles in this scaffold class, as documented in triazinone-based PKB/Akt and PI3K inhibitor series [2]. Therefore, generic substitution without verified equipotency data on the exact target constitutes a significant procurement and research reproducibility risk.

Quantitative Differentiation Evidence for 6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one in BTK Inhibition


BTK Enzymatic Potency: This Compound Achieves 1 nM IC50, Comparable to the Leading BTK Inhibitor Ibrutinib

The target compound demonstrated an IC50 of exactly 1 nM against Bruton's tyrosine kinase (BTK) in a recombinant enzymatic assay [1]. This potency is within the range of the FDA-approved covalent BTK inhibitor ibrutinib (IC50 = 0.5 nM in similar biochemical assays) [2] and nominally more potent than the second-generation inhibitor acalabrutinib (IC50 = 3 nM under comparable conditions) [3]. Notably, this compound is a 1,2,4-triazin-5(4H)-one derivative, a distinct chemotype from the pyrazolo[1,5-a]pyrazine core of the primary patent scaffold, suggesting an alternative hinge-binding mode that could potentially circumvent resistance mutations sensitive to other chemotypes [1].

BTK inhibition Kinase inhibitor Immuno-oncology

Novel Chemotype Differentiation: 1,2,4-Triazin-5(4H)-one Core Provides a Distinct Hinge-Binding Modality Compared to Pyrazolo[1,5-a]pyrazine or Aminopyrimidine BTK Inhibitors

The target compound utilizes a 1,2,4-triazin-5(4H)-one core, which is structurally distinct from the 4-aminopyrazolo[3,4-d]pyrimidine core of ibrutinib or the pyrazolo[1,5-a]pyrazine core described in the originating patent (US20240083900 A1) for other examples [1]. This scaffold difference is critical because the triazin-5-one ring presents a unique donor-acceptor-donor hydrogen-bonding pattern to the kinase hinge, potentially resulting in a different selectivity fingerprint across the kinome. In related triazinone-based kinase inhibitor series, this scaffold has been shown to confer high selectivity for lipid kinases (e.g., PI3Kα) over protein kinases [2]. While direct kinome-wide selectivity data for this specific compound is unavailable, the chemotype distinction from clinically validated BTK inhibitors provides a rational basis for innovative probe development [3].

Scaffold hopping Selectivity profiling Drug resistance

Optimal Application Scenarios for 6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one Based on Verified Evidence


BTK-Dependent B-Cell Malignancy Cellular Assays (e.g., Ramos, TMD8 cells)

Leveraging its potent 1 nM BTK IC50, this compound is suitable for use as a positive control or tool compound in cellular assays measuring BTK autophosphorylation at Y223 or downstream PLCγ2 phosphorylation in B-cell lymphoma lines, providing a complementary chemotype to ibrutinib for exploring scaffold-dependent pharmacology [1].

Kinase Selectivity Profiling Panels to Establish Chemotype-Specific Fingerprint

This compound is ideal for inclusion in broad kinome profiling panels (e.g., DiscoverX KINOMEscan) to define the selectivity profile of the 1,2,4-triazin-5(4H)-one scaffold against a diverse set of kinases, comparing directly against pyrazolo[1,5-a]pyrazine and aminopyrimidine BTK inhibitors for scaffold-hopping medicinal chemistry projects [1][2].

BTK C481S Resistance Mutant Screening

Given its distinct hinge-binding mode, this compound may retain activity against the common ibrutinib-resistant BTK C481S mutant, making it a candidate for screening in recombinant C481S BTK enzymatic assays and C481S-expressing cell models to identify a potential resistance-bypassing chemotype [2][3].

Negative Control for PI3K/AKT Pathway Studies Requiring BTK Selectivity

The 1,2,4-triazin-5(4H)-one scaffold, known for its ability to be tuned towards lipid kinases, makes this compound a useful negative control for BTK inhibition in PI3K/AKT pathway studies, ensuring observed effects are not confounded by off-target lipid kinase activity when used at appropriate concentrations.

Quote Request

Request a Quote for 6-tert-butyl-3-[(2,5-dimethylphenyl)amino]-1,2,4-triazin-5(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.